molecular formula C24H25N5O3 B2355325 N-(4-ethoxyphenyl)-2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 946253-46-9

N-(4-ethoxyphenyl)-2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

Cat. No.: B2355325
CAS No.: 946253-46-9
M. Wt: 431.496
InChI Key: RRIVJQNKGRDEIZ-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C24H25N5O3 and its molecular weight is 431.496. The purity is usually 95%.
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Biological Activity

N-(4-ethoxyphenyl)-2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazolo-pyridazine core. Its molecular formula is C25H30N4O2C_{25}H_{30}N_{4}O_{2}, and it possesses a molecular weight of approximately 430.54 g/mol. The presence of functional groups such as the ethoxy and isopropyl moieties contributes to its biological properties.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
A549 (Lung)10.0Cell cycle arrest (G2/M phase)
HeLa (Cervical)15.0Inhibition of proliferation

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation in various models. It inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases.

Table 2: Anti-inflammatory Activity Data

ModelDose (mg/kg)Effect Observed
Carrageenan-induced50Reduced paw edema
LPS-induced25Decreased TNF-alpha levels

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Inhibition of Kinases : The compound has been found to inhibit certain kinases involved in cell signaling pathways that regulate growth and survival.
  • Modulation of Apoptotic Pathways : It activates caspase pathways leading to programmed cell death in cancer cells.
  • Anti-inflammatory Pathways : By inhibiting NF-kB signaling, it reduces the expression of pro-inflammatory mediators.

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • Study on Breast Cancer : A study published in Journal of Medicinal Chemistry reported that this compound significantly inhibited tumor growth in MCF-7 xenograft models, demonstrating its efficacy in vivo .
  • Inflammatory Disease Model : In a rat model of arthritis, treatment with the compound resulted in reduced joint swelling and pain, supporting its anti-inflammatory potential .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(7-oxo-1-phenyl-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3/c1-4-32-19-12-10-17(11-13-19)26-21(30)15-28-24(31)23-20(22(27-28)16(2)3)14-25-29(23)18-8-6-5-7-9-18/h5-14,16H,4,15H2,1-3H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRIVJQNKGRDEIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C=NN3C4=CC=CC=C4)C(=N2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.